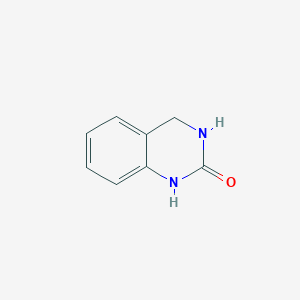

3,4-dihydroquinazolin-2(1H)-one

Overview

Description

3,4-Dihydroquinazolin-2(1H)-one, also known as DHQ, is a heterocyclic heteroaromatic compound, which is a derivative of quinazoline. DHQ is a versatile and important building block in the synthesis of many pharmaceuticals and other biologically active compounds. DHQ is a compound of interest due to its potential applications in medicinal chemistry and its ability to form strong covalent bonds with other molecules.

Scientific Research Applications

Eco-Friendly Synthesis Methods

- A study demonstrated the synthesis of 2,3-Dihydroquinazolin-4(1H)-ones through eco-friendly processes using ionic liquids or a combination of ionic liquid-water, without the need for an additional catalyst. This method offers an environmentally sustainable approach to producing these compounds (Chen et al., 2007).

Catalysis and Synthesis Techniques

- Research explored the synthesis of 2,3-Dihydroquinazolin-4(1H)-one derivatives using silica-bonded N-propylsulfamic acid as a recyclable catalyst. This process underlines the potential for sustainable and efficient production of these compounds (Niknam et al., 2011).

- Another study highlighted a catalyst-free method for producing 3,4-Dihydroquinazolin-2(1H)-one derivatives, focusing on an environmentally friendly, multi-component reaction. This approach demonstrates a sustainable path to generating a library of this compound derivatives (Ramana et al., 2016).

Advanced Synthesis Approaches

- A novel method for synthesizing 2,3-Dihydroquinazolin-4(1H)-ones was developed using l-pyrrolidine-2-carboxylic acid-4-hydrogen sulfate as a green, non-toxic, and reusable catalyst. This research offers an environmentally conscious approach to creating these compounds (Ghorbani‐Choghamarani & Zamani, 2012).

- The synthesis of 2,3-Dihydroquinazolin-4(1H)-ones using molecular sieve-supported lanthanum as an efficient heterogeneous catalyst was also reported. This method highlights the use of innovative catalysts in the synthesis process (Magyar & Hell, 2016).

Mechanism of Action

Target of Action

It has been found to have antimicrobial properties , suggesting that it may target bacterial cells

Mode of Action

It has been suggested that similar compounds may interact with the membranes of microbes, forming ion-channel pores without requiring a specific target receptor

Biochemical Pathways

It has been suggested that similar compounds may impact the parylation of different nuclear proteins, such as histones, rna polymerases, dna polymerases, and dna ligases

Result of Action

It has been suggested that similar compounds may stimulate the formation of intracellular reactive oxygen species (ros) and the depolarization of the mitochondrial membrane, which could increase apoptosis and cytotoxicity

Biochemical Analysis

Biochemical Properties

3,4-Dihydroquinazolin-2(1H)-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to suppress the intracellular PAR formation and enhance the γH2AX aggregation .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by stimulating the formation of intracellular ROS and the depolarization of the mitochondrial membrane, which could increase apoptosis and cytotoxicity .

Molecular Mechanism

The mechanism of action of this compound is complex. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Properties

IUPAC Name |

3,4-dihydro-1H-quinazolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c11-8-9-5-6-3-1-2-4-7(6)10-8/h1-4H,5H2,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTOUNZIAEBIWAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2NC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20494023 | |

| Record name | 3,4-Dihydroquinazolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20494023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66655-67-2 | |

| Record name | 3,4-Dihydroquinazolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20494023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

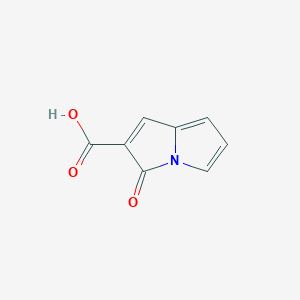

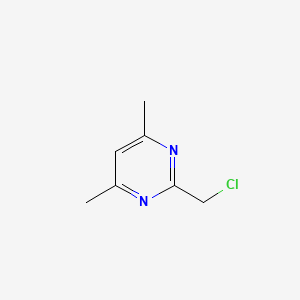

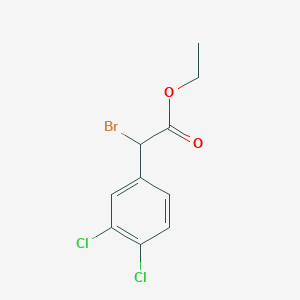

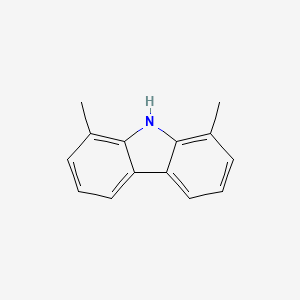

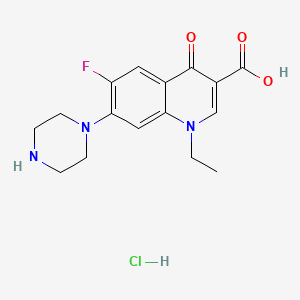

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

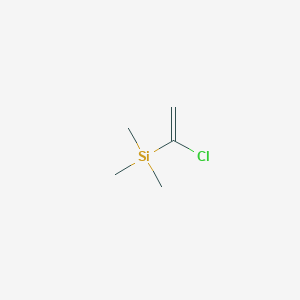

Feasible Synthetic Routes

A: 3,4-dihydroquinazolin-2(1H)-one has the molecular formula C8H8N2O and a molecular weight of 148.16 g/mol. While specific spectroscopic data isn't detailed in the provided research, the compounds are often characterized using techniques like IR, 1H NMR, and elemental analysis. X-ray diffraction analysis has also been used to confirm the structure of specific derivatives [].

A: The provided research focuses on this compound derivatives as target molecules rather than catalysts. The studies primarily explore various synthetic routes and their efficiency in producing these derivatives, including multi-component reactions [] and selenium-catalyzed carbonylative synthesis [].

A: Yes, density functional theory calculations have been employed to study the mechanism of (4+2)-cycloaddition reactions involving quinazoline-derived N-acyliminium cations generated from this compound precursors []. These calculations provide valuable insights into the regio- and stereoselectivity of these reactions.

A: Structure-activity relationship (SAR) studies have revealed crucial insights. For instance, incorporating cyclopentenylpyridine and cyclopentenylbenzyl groups significantly enhances the dual D2 and 5-HT1A receptor binding affinities of certain derivatives []. Other research suggests that anti-trypanosomal activity is influenced by substituents at the N1 and C6 positions [, ]. These findings highlight the importance of specific structural motifs for desired biological activities.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chlorothieno[3,2-b]pyridine](/img/structure/B1590127.png)